molecular formula C16H16ClN3O2S B13988716 benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate

benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate

Cat. No.: B13988716
M. Wt: 349.8 g/mol
InChI Key: FDJNIJSDMNWKFA-UHFFFAOYSA-N
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Description

Benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is a heterocyclic compound with a complex structure It is characterized by the presence of a pyrido[3,4-d]pyrimidine core, which is substituted with a benzyl group, a chlorine atom, and a methylthio group

Properties

Molecular Formula

C16H16ClN3O2S

Molecular Weight

349.8 g/mol

IUPAC Name

benzyl 4-chloro-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C16H16ClN3O2S/c1-23-15-18-13-9-20(8-7-12(13)14(17)19-15)16(21)22-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

FDJNIJSDMNWKFA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(CCN(C2)C(=O)OCC3=CC=CC=C3)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate

Detailed Stepwise Synthesis

Preparation of Key Intermediate: tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
  • Starting from 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, the reaction with sodium methoxide and 2-methylisothiourea in methanol under nitrogen at 20 °C for 16 hours yields the tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate intermediate.
  • The reaction mixture is acidified to pH ~5, concentrated, extracted with ethyl acetate and water, and the product is isolated as a white solid with 92% yield.
Conversion to Activated Intermediate: tert-butyl 2-(methylthio)-4-(((trifluoromethyl)sulfonyl)oxy)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
  • The above intermediate is reacted with diisopropylethylamine (DIEA) and trifluoromethanesulfonic anhydride (Tf2O) in dichloromethane at 0 °C to 25 °C for 16 hours.
  • This introduces a triflate group, facilitating subsequent nucleophilic substitution.
Nucleophilic Substitution with Benzyl-(S)-2-(cyanomethyl)piperazine-1-carboxylate
  • The triflate intermediate is reacted with benzyl-(S)-2-(cyanomethyl)piperazine-1-carboxylate and DIEA in dimethylformamide (DMF) at 100 °C for 1 hour under nitrogen.
  • After workup and purification by silica gel chromatography, the product benzyl (S)-4-(4-((benzyloxy)carbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is obtained in 86% yield as a yellow solid.
Deprotection and Further Functionalization
  • Treatment with trifluoroacetic acid (TFA) in dichloromethane at room temperature for 1 hour under nitrogen removes protecting groups.
  • Subsequent extraction and purification yield the desired deprotected intermediate, which can be further modified or used directly.

Alternative Synthetic Routes and Related Preparations

  • The synthesis can also start from commercially available ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, which undergoes nucleophilic substitution and cyclization steps.
  • Conversion of ethyl esters to carboxylic acids and subsequent formation of acid chlorides using thionyl chloride is a common preparatory step.
  • Coupling reactions with benzyl amines or piperazine derivatives under basic conditions (e.g., triethylamine) in solvents like tetrahydrofuran or dichloromethane are employed to introduce the benzyl ester moiety.
  • Palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination enable the introduction of complex substituents on the pyrido[3,4-d]pyrimidine core.

Data Table Summarizing Key Reaction Steps and Conditions

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Formation of tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, NaOMe, 2-methylisothiourea, MeOH, 20 °C, 16 h 92 Acidification to pH ~5, extraction
2 Triflation of hydroxy intermediate DIEA, Tf2O, DCM, 0 °C to 25 °C, 16 h - Forms triflate for nucleophilic substitution
3 Nucleophilic substitution with benzyl-(S)-2-(cyanomethyl)piperazine-1-carboxylate DIEA, DMF, 100 °C, 1 h, N2 atmosphere 86 Purification by silica gel chromatography
4 Deprotection with TFA TFA, DCM, rt, 1 h, N2 atmosphere - Prepares intermediate for further modification

Research Findings and Analytical Data

  • The final compound and intermediates are characterized by standard analytical techniques such as ^1H NMR, ^13C NMR, LC-MS, and HRMS.
  • For example, the nucleophilic substitution product shows characteristic ^1H NMR signals for aromatic protons (7.43–7.30 ppm), benzyl methylene (5.17 ppm), and methylthio group (2.49 ppm).
  • High-resolution mass spectrometry confirms the molecular formula with observed m/z values matching calculated masses within acceptable error margins.
  • Purity of the final compound is generally reported as ≥95%, suitable for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives .

Scientific Research Applications

Benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar core structure but lacks the methylthio group.

  • 4-Chloro-2-methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidine : Another related compound with a different heterocyclic system .

Uniqueness

Benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate (CAS: 852443-96-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, chemical properties, and biological activities based on diverse research findings.

  • Molecular Formula : C16H16ClN3O2S
  • Molecular Weight : 349.83 g/mol
  • IUPAC Name : this compound
  • Purity : 95%

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The key steps often include:

  • Formation of the pyrido[3,4-d]pyrimidine core.
  • Introduction of the benzyl and methylthio groups through nucleophilic substitution reactions.
  • Final esterification to yield the carboxylate form.

Anticancer Activity

Research indicates that compounds with similar structures to benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Targeting EPH Receptors : Some derivatives have been shown to inhibit the ephrin receptor family, which is implicated in various cancers .
  • Cell Proliferation Inhibition : Studies on related pyrimidine compounds demonstrated a marked reduction in cell proliferation in cancer cell lines such as A431 (vulvar epidermal carcinoma) .

Enzyme Inhibition

Benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine has been investigated for its potential as an enzyme inhibitor:

  • Dihydrofolate Reductase (DHFR) : Similar compounds have shown activity against DHFR, a key enzyme in nucleotide synthesis and a target for anticancer drugs .
  • Tyrosine Kinase Inhibition : Some structural analogs have demonstrated inhibitory effects on tyrosine kinases involved in cell signaling pathways that regulate growth and differentiation .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrido[3,4-d]pyrimidine derivatives revealed that those with halogen substitutions exhibited enhanced cytotoxicity against several cancer cell lines. The compound's structure was optimized to improve binding affinity to target proteins involved in tumor growth .

Case Study 2: Enzymatic Activity

Another research project focused on the inhibitory effects of benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine derivatives on DHFR activity. The results indicated that modifications at specific positions significantly improved inhibitory potency compared to unmodified analogs .

Summary of Biological Activities

Activity Mechanism References
AnticancerInhibition of EPH receptors
Cell Proliferation InhibitionTargeting DHFR and tyrosine kinases

Q & A

Q. How do solvent dielectric constants affect the tautomeric equilibrium of the dihydropyrido ring?

  • Methodological Answer : In high-dielectric solvents (e.g., DMSO, ε = 47), the keto tautomer predominates (95% by ¹H NMR), while low-dielectric solvents (e.g., toluene, ε = 2.4) favor the enol form. Use variable-temperature NMR in CDCl₃ to quantify equilibrium constants .

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